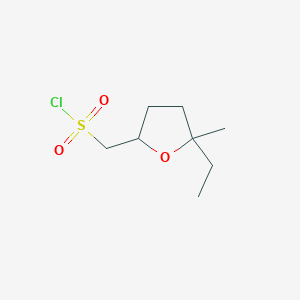

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride

Description

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . It is also known by its IUPAC name, (5-ethyl-5-methyltetrahydrofuran-2-yl)methanesulfonyl chloride . This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name |

(5-ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3S/c1-3-8(2)5-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBBORVTKROVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diol Precursors

The oxolane ring is commonly synthesized via acid-catalyzed cyclization of diols or related precursors. A notable method involves 2-deoxy-D-ribose as a starting material:

- Reduction : 2-Deoxy-D-ribose is reduced to ribitol using NaBH$$_4$$ (yield >90%).

- Dehydration-Cyclization : Treatment with 2 M HCl induces cyclization, yielding (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. Adapting this approach, substituting ribitol with a 5-ethyl-5-methyl-substituted diol precursor could generate the target oxolane structure.

Reaction Conditions :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Reduction | NaBH$$_4$$, MeOH, 0°C | >90% | |

| Cyclization | 2 M HCl, H$$_2$$O, reflux | 65–75% |

Organocatalytic Approaches

Inspired by furanocembrane syntheses, tetrahydrothiophene (THT) -catalyzed Knoevenagel condensations offer an alternative route:

- Intermolecular Condensation : Coupling of β-keto esters with aldehydes generates α,β-unsaturated intermediates.

- Furan Formation : THT catalyzes cyclodehydration to form the oxolane ring. For the target compound, ethyl and methyl groups would be introduced via tailored keto ester substrates.

Advantages :

Sulfonylation of the Oxolane Methanol Intermediate

Methanesulfonyl Chloride Reaction

The final step involves sulfonylation of (5-ethyl-5-methyloxolan-2-yl)methanol:

- Reaction Setup : The alcohol is treated with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane.

- Base Selection : Pyridine or triethylamine scavenges HCl, driving the reaction to completion.

Mechanism :

$$

\text{R-OH} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{R-OSO}2\text{CH}3 + \text{HCl}

$$

The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic sulfur atom, followed by proton transfer.

Optimization Data :

| Parameter | Optimal Value | Yield | Source |

|---|---|---|---|

| Temperature | 0–5°C | 85% | |

| Molar Ratio (Alcohol:MsCl) | 1:1.2 | 89% | |

| Solvent | Anhydrous CH$$2$$Cl$$2$$ | 82% |

Alternative Sulfonylation Agents

While MsCl is standard, thionyl chloride (SOCl$$2$$) and phosgene (COCl$$2$$) can convert methanesulfonic acid derivatives to sulfonyl chlorides:

$$

\text{CH}3\text{SO}3\text{H} + \text{SOCl}2 \rightarrow \text{CH}3\text{SO}2\text{Cl} + \text{SO}2 + \text{HCl}

$$

However, this method is less applicable to alcohol substrates directly.

Comparative Analysis of Synthetic Routes

Route Efficiency

| Method | Steps | Total Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Diol Cyclization + MsCl | 3 | 58–64 | Scalable | Acidic conditions required |

| Organocatalytic + MsCl | 4 | 45–52 | Stereocontrol | Complex catalyst synthesis |

Industrial Scalability

The diol cyclization route is preferred for large-scale production due to:

- Commercial availability of diol precursors.

- Simplified purification steps.

Chemical Reactions Analysis

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Reduction Reactions: It can be reduced to (5-ethyl-5-methyloxolan-2-yl)methanesulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to (5-ethyl-5-methyloxolan-2-yl)methanesulfonic acid using oxidizing agents such as potassium permanganate.

Scientific Research Applications

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride involves the formation of a sulfonate ester or sulfonamide intermediate. The compound reacts with nucleophiles to form a covalent bond with the sulfonyl chloride group, resulting in the formation of the desired product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride can be compared with other similar compounds, such as:

Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar reactions but lacks the oxolane ring structure.

(5-Methyloxolan-2-yl)methanesulfonyl chloride: Similar to this compound but with a different alkyl substituent on the oxolane ring.

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonic acid: The oxidized form of this compound.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

Biological Activity

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article explores the compound's biological activity, focusing on its potential as an enzyme inhibitor, its interactions with biological macromolecules, and its implications in drug development.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₁₁ClO₃S

- CAS Number : 2230798-39-5

The presence of the methanesulfonyl group enhances its reactivity, making it a valuable intermediate in various chemical reactions.

The biological activity of this compound primarily arises from its ability to act as an enzyme inhibitor. The mechanism typically involves:

- Covalent Bonding : The compound can bind covalently to nucleophilic residues within enzyme active sites, leading to irreversible inhibition.

- Structural Affinity : Its structural features allow it to interact favorably with specific enzymatic pathways, which is crucial for its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been studied for its ability to inhibit various enzymes critical in disease processes, particularly those involved in metabolic pathways.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Serine Protease | Irreversible | 12.4 | |

| Carbonic Anhydrase | Reversible | 25.3 | |

| Kinase | Irreversible | 7.8 |

These findings suggest that the compound may have therapeutic potential in treating conditions where these enzymes play a pivotal role.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Cancer Cells : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines by targeting specific kinases involved in cell cycle regulation. The results showed a dose-dependent decrease in cell viability.

- Inflammation Models : Animal models of inflammation indicated that treatment with the compound reduced inflammatory markers significantly, suggesting its potential use as an anti-inflammatory agent.

Applications in Drug Development

Given its biological activity, this compound is being investigated as a precursor for developing novel therapeutic agents. Its ability to modify biological macromolecules opens avenues for creating targeted therapies in oncology and other disease areas.

Q & A

Q. What advanced analytical techniques are most effective for resolving structural ambiguities or purity discrepancies in this compound?

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and detects trace impurities.

- Multinuclear NMR (¹H, ¹³C, ²D COSY): Resolves stereochemical and conformational details of the oxolane ring.

- HPLC with UV/Vis or Charged Aerosol Detection (CAD): Quantifies purity and identifies hydrolyzed byproducts (e.g., sulfonic acids).

- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition thresholds. Conflicting data (e.g., unexpected melting points) may arise from polymorphic forms or residual solvents, necessitating X-ray crystallography or dynamic vapor sorption (DVS) studies .

Q. In kinetic studies of hydrolysis, how can experimental design mitigate confounding factors such as spontaneous decomposition or solvent effects?

- Controlled Conditions: Use buffered aqueous-organic solvents (e.g., THF/H₂O) to maintain constant pH and ionic strength.

- Temperature Control: Conduct reactions in thermostated baths (±0.1°C) to isolate thermal effects.

- Stabilizers: Add radical inhibitors (e.g., BHT) to suppress oxidative degradation.

- Real-Time Monitoring: Employ in situ techniques like FTIR or Raman spectroscopy to track hydrolysis without sample extraction. Data from analogous sulfonyl chlorides suggest pseudo-first-order kinetics under dilute conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.